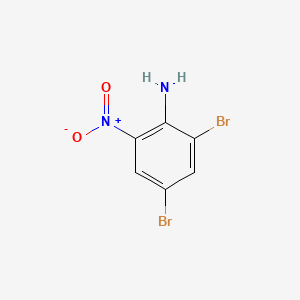

2,4-Dibromo-6-nitroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87163. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2N2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTUHOVIVLDLLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20231970 | |

| Record name | Benzenamine, 2,4-dibromo-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827-23-6 | |

| Record name | Benzenamine, 2,4-dibromo-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 827-23-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2,4-dibromo-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromo-6-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Dibromo-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-6-nitroaniline is an organic compound that holds significant interest within the scientific community, particularly in the fields of chemical synthesis and pharmaceutical development.[1] As a member of the halogenated nitroaniline class of compounds, its unique molecular structure, characterized by an aniline core substituted with two bromine atoms and a nitro group, imparts a distinct set of physicochemical properties.[2] These properties are fundamental to its reactivity and potential applications, which range from the manufacturing of dyes to serving as a crucial intermediate in the synthesis of novel pharmaceutical agents.[1][2] This guide provides a comprehensive exploration of the key physicochemical characteristics of this compound, offering both theoretical understanding and practical insights for its application in research and development.

Chemical Identity and Structure

The foundational attributes of this compound are summarized in the table below, providing a quick reference for its key identifiers.

| Identifier | Value |

| CAS Number | 827-23-6 |

| Molecular Formula | C6H4Br2N2O2 |

| Molecular Weight | 295.92 g/mol [2][3] |

| IUPAC Name | This compound[4] |

| Synonyms | Benzenamine, 2,4-dibromo-6-nitro-; 2,4-Dibromo-6-nitrobenzenamine[1] |

| InChI Key | OBTUHOVIVLDLLD-UHFFFAOYSA-N[2][4] |

| SMILES | Nc1c(Br)cc(Br)cc1=O[3][4] |

The presence of electron-withdrawing bromine atoms and a nitro group, coupled with the electron-donating amino group on the aromatic ring, creates a complex electronic environment that dictates the molecule's reactivity and physical behavior.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, characterization, and application.

Physical State and Appearance

Under standard conditions, this compound typically exists as a solid. Its appearance is most commonly described as dark yellow to yellow crystals or powder.[4] Some sources also note an orange-yellow or brownish hue.[1][5]

Melting and Boiling Points

The melting point of this compound is a critical parameter for purity assessment and reaction monitoring. Reported melting point ranges vary slightly across different suppliers and analytical standards:

A rough estimate for its boiling point is 207°C.[6]

Solubility

The solubility profile of a compound is a key determinant of its utility in various solvent systems for reactions, purifications, and formulations. This compound exhibits low solubility in water, a characteristic attributed to its largely nonpolar aromatic structure.[1][2] Conversely, it is more soluble in organic solvents.[1][2]

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and identification of this compound.

-

Infrared (IR) Spectroscopy: FTIR analysis is used to confirm the presence of key functional groups. Expected characteristic peaks would correspond to N-H stretching of the amine, N-O stretching of the nitro group, and C-Br stretching. Conformation to its structure via FTIR is a standard quality control parameter.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for confirming the substitution pattern on the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further aiding in its identification.

Synthesis and Reactivity

The synthesis of this compound often involves the direct bromination of a nitroaniline precursor.[2] A common and efficient method utilizes a combination of bromide and bromate salts (such as NaBr and NaBrO₃ or KBr and KBrO₃) in an aqueous acidic medium.[2] This in-situ generation of bromine offers a safer and more controlled bromination process compared to using liquid bromine.[2] The starting material is typically dissolved in an acidic solution, like aqueous acetic acid or sulfuric acid, followed by the addition of the bromide-bromate mixture.[2]

The reactivity of this compound is significantly influenced by its functional groups. The nitro group and bromine atoms are electron-withdrawing, which can enhance the electrophilic properties of the compound and make it amenable to further functionalization.[1][2] The amino group, on the other hand, is an activating group. The electrochemical oxidation of this compound has been studied, revealing a mechanism that involves the initial reversible one-electron oxidation to form a radical cation.[2]

Applications in Research and Development

The distinct properties of this compound make it a valuable intermediate in several areas:

-

Dye Manufacturing: It is utilized in the production of dyes, including azo disperse dyes known for their vibrant colors.[2]

-

Pharmaceutical Synthesis: As an intermediate, it serves as a building block for more complex molecules with potential therapeutic applications.[1][2] The nitro group is a known scaffold in the synthesis of new bioactive molecules.[8] Aromatic nitro compounds, in general, play a unique role in the synthesis of drugs.[9]

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.

Hazard Statements:

-

Harmful if swallowed, in contact with skin, or if inhaled.[10]

-

Causes skin irritation.[10]

-

Causes serious eye irritation.[10]

-

May cause respiratory irritation.[10]

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Store in a well-ventilated place and keep the container tightly closed.

Experimental Protocols

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of this compound.

Caption: Workflow for the characterization of this compound.

Step-by-Step Protocol for Purity Determination by Gas Chromatography (GC)

This protocol is a general guideline and may require optimization based on the specific instrument and column used.

-

Instrument and Column:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity and selectivity.

-

A suitable capillary column, such as an SE-54 fused silica capillary column, is often used for the analysis of aniline derivatives.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve the sample in a suitable high-purity solvent (e.g., acetone, ethyl acetate) to a final concentration of approximately 1 mg/mL.

-

Vortex the solution to ensure complete dissolution.

-

-

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injection Volume: 1 µL (split or splitless injection may be used depending on the concentration).

-

-

Data Analysis:

-

Integrate the peak corresponding to this compound.

-

Calculate the purity based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

-

For quantitative analysis, a calibration curve should be generated using certified reference standards.

-

Conclusion

This compound is a versatile chemical compound with a well-defined set of physicochemical properties that make it a valuable tool in synthetic chemistry and drug discovery. A comprehensive understanding of its characteristics, from its physical state and solubility to its spectroscopic signature and reactivity, is essential for its safe and effective utilization. This guide has provided a detailed overview of these properties, along with practical experimental considerations, to support researchers and scientists in their work with this important molecule.

References

-

GTI Laboratory Supplies. This compound, 99.9%, for synthesis, Certified® 5g. [Link]

-

PubChem. 2,6-Dibromo-4-nitroaniline. [Link]

-

Chemical Label. This compound. [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

-

PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

Sources

- 1. CAS 827-23-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 827-23-6 | Benchchem [benchchem.com]

- 3. This compound 99 827-23-6 [sigmaaldrich.com]

- 4. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. Page loading... [guidechem.com]

- 6. This compound CAS#: 827-23-6 [m.chemicalbook.com]

- 7. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. chemical-label.com [chemical-label.com]

An In-Depth Technical Guide to the Molecular Structure of 2,4-Dibromo-6-nitroaniline

Abstract

This technical guide provides a comprehensive examination of the molecular structure, physicochemical properties, and spectroscopic profile of 2,4-Dibromo-6-nitroaniline (CAS No: 827-23-6). As a pivotal intermediate in the synthesis of pharmaceuticals and dyes, a thorough understanding of its structural characteristics is essential for its effective utilization.[1] This document delineates the compound's structural features through an analysis of spectroscopic data (IR, NMR, and MS), explains the influence of its substituent groups on its chemical properties, and outlines a plausible synthetic pathway. Furthermore, this guide includes detailed protocols for synthesis and safe handling, designed to provide researchers with actionable, field-proven insights. All data and claims are substantiated with authoritative references to ensure scientific integrity.

Introduction: The Significance of a Multifunctional Intermediate

This compound is a substituted aromatic amine characterized by a unique arrangement of electron-withdrawing and electron-donating groups on a benzene ring. This specific substitution pattern—two bromine atoms, a nitro group, and an amino group—imparts a distinct reactivity profile, making it a valuable building block in organic synthesis.[1] The presence of bromine atoms provides sites for further functionalization through cross-coupling reactions, while the nitro and amino groups are precursors for a wide range of chemical transformations, including diazotization and reduction/oxidation reactions. Its utility is most pronounced in the manufacturing of azo dyes and as a precursor in the development of complex pharmaceutical compounds.[1]

This guide aims to deconstruct the molecular architecture of this compound, moving from its fundamental properties to the advanced spectroscopic techniques used for its structural elucidation. By explaining the causality behind its chemical behavior and providing validated protocols, this document serves as an essential resource for professionals leveraging this compound in research and development.

Core Physicochemical Properties

The physical and chemical identity of a compound is foundational to its application. The properties of this compound are summarized below, reflecting its nature as a stable, crystalline organic solid.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Benzenamine, 2,4-dibromo-6-nitro- | [1] |

| CAS Number | 827-23-6 | [2][3] |

| Molecular Formula | C₆H₄Br₂N₂O₂ | [1][3] |

| Molecular Weight | 295.92 g/mol | [2][4] |

| Appearance | Light yellow to orange crystalline powder | [1][5] |

| Melting Point | 128-130 °C | [2][3] |

| Boiling Point | ~207 °C (estimated) | [3][4] |

| Solubility | Low in water; soluble in organic solvents such as acetic acid. | [1][4] |

Molecular Structure and Spectroscopic Elucidation

The arrangement of atoms and functional groups in this compound dictates its reactivity, polarity, and spectroscopic signature. Understanding this structure is key to predicting its behavior in chemical reactions.

Core Structure and Substituent Effects

The molecule is based on an aniline core, which is a benzene ring substituted with an amino (-NH₂) group. The positions on the ring are numbered starting from the carbon bearing the amino group as C1. The substituents are located as follows: bromine at C2 and C4, and a nitro group (-NO₂) at C6.

The electronic properties of the molecule are governed by the interplay between the electron-donating amino group and the strongly electron-withdrawing nitro and bromo groups. The ortho/para-directing activating effect of the amino group is sterically hindered and electronically countered by the deactivating nitro and bromo groups at the ortho and para positions. This complex electronic environment makes the remaining protons on the aromatic ring chemically distinct and influences the molecule's overall reactivity.

Caption: Molecular structure of this compound.

Spectroscopic Characterization Workflow

Structural confirmation of a synthesized compound is a non-negotiable step in chemical R&D. It relies on a suite of analytical techniques that probe different aspects of the molecule's structure. The workflow below illustrates the logical progression of this analysis.

Caption: Workflow for spectroscopic structural elucidation.

IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. For this compound, the key vibrational modes confirm the presence of the amine, nitro, and aromatic moieties.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H stretching (symmetric & asymmetric) | Primary Amine (-NH₂) |

| 1600 - 1620 | N-H bending (scissoring) | Primary Amine (-NH₂) |

| 1500 - 1550 | N-O asymmetric stretching | Nitro Group (-NO₂) |

| 1300 - 1360 | N-O symmetric stretching | Nitro Group (-NO₂) |

| 1550 - 1600 | C=C aromatic ring stretching | Benzene Ring |

| 500 - 600 | C-Br stretching | Bromo-alkane |

Rationale: The presence of distinct peaks in these regions provides strong evidence for the compound's gross structure. The N-H stretches are typically sharp, while the nitro group stretches are among the strongest absorptions in the spectrum, making them easily identifiable.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy: The aromatic region of the proton NMR spectrum is expected to show two distinct signals for the two remaining protons on the ring (at C3 and C5).

-

H3 Proton: This proton is adjacent to two bromine atoms and would appear as a doublet, split by the H5 proton.

-

H5 Proton: This proton is adjacent to a bromine atom and the nitro-substituted carbon, also appearing as a doublet split by the H3 proton.

-

Both signals are expected to be shifted downfield (higher ppm) due to the cumulative electron-withdrawing effect of the substituents. The amine protons (-NH₂) would typically appear as a broad singlet.

-

-

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display six distinct signals for the six aromatic carbons, as they are all in chemically non-equivalent environments.

-

Carbons bonded to substituents (C1, C2, C4, C6): Their chemical shifts are significantly influenced by the electronegativity and resonance effects of the attached group. Carbons attached to bromine (C2, C4) will be shifted downfield. The carbon attached to the nitro group (C6) will be significantly downfield, while the carbon attached to the amino group (C1) will be shifted upfield relative to the others.

-

Carbons bonded to hydrogen (C3, C5): These signals will be less intense and their shifts will be influenced by their neighboring substituents.

-

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For this compound, it also provides a unique validation signature.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a cluster of peaks corresponding to the molecular ion.

-

Isotopic Pattern: The most crucial diagnostic feature is the isotopic pattern caused by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. A molecule with two bromine atoms will therefore exhibit three main molecular ion peaks:

-

M⁺: Contains two ⁷⁹Br isotopes.

-

[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br isotope.

-

[M+4]⁺: Contains two ⁸¹Br isotopes. The relative intensity of these peaks will be approximately 1:2:1, which is a hallmark signature confirming the presence of two bromine atoms.[4] This self-validating feature is indispensable for confirming the elemental composition.

-

Synthesis Protocol and Rationale

A reliable synthetic route is critical for obtaining high-purity material for research and development. A plausible method involves the direct bromination of a suitable precursor.

Proposed Synthesis: Bromination of 2-Nitroaniline

The synthesis of this compound can be achieved through the electrophilic bromination of 2-nitroaniline.[6] The amino group is a strong activating, ortho/para-director, while the nitro group is a deactivating, meta-director. In 2-nitroaniline, the powerful activating effect of the amino group directs incoming electrophiles (Br⁺) to the positions ortho and para to it (C4 and C6). The nitro group at C2 helps to deactivate the ring but does not prevent the substitution driven by the amine.

Protocol:

-

Dissolution: Dissolve 2-nitroaniline in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer.

-

Brominating Agent: In a separate container, prepare a solution of molecular bromine (Br₂) in glacial acetic acid.

-

Reaction: Slowly add the bromine solution dropwise to the stirred 2-nitroaniline solution at room temperature. The reaction is exothermic and the temperature should be monitored.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, pour the reaction mixture into a beaker of ice water to precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove any remaining acid.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure this compound as a yellow crystalline solid.

Safety and Handling Protocol

This compound is a hazardous chemical that requires strict safety protocols. Adherence to these guidelines is mandatory to mitigate risks.[7]

Hazard Summary

| Hazard Classification | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

| Source: Aggregated GHS information.[2][5] |

Laboratory Safety Workflow

Caption: Mandatory safety workflow for handling hazardous chemicals.

Step-by-Step Handling Procedure

-

Engineering Controls: All weighing and handling of solid this compound must be performed inside a certified chemical fume hood to prevent inhalation of dust particles.[7]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, chemical splash goggles, and a flame-resistant lab coat at all times.[2]

-

Dispensing: Use a spatula to handle the solid. Avoid creating dust. If transferring to a reaction vessel, do so slowly and carefully.

-

Spill Management: In case of a small spill, decontaminate the area with an appropriate absorbent material, then wipe the area clean. For larger spills, evacuate the area and follow institutional emergency procedures.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[7]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[7][8]

-

Disposal: Dispose of waste in a designated, labeled container for halogenated organic waste, following all local and national environmental regulations.[5]

Conclusion

This compound is a compound whose utility is directly derived from its complex molecular structure. The strategic placement of two bromine atoms and a nitro group on an aniline frame creates a molecule with a rich chemical profile, confirmed by distinct spectroscopic signatures. Its characteristic IR absorptions, predictable NMR spectrum, and unambiguous mass spectrometric isotopic pattern provide a robust framework for its identification and quality control. By understanding these structural details and adhering to rigorous synthesis and safety protocols, researchers can effectively and safely leverage this compound as a versatile intermediate in the creation of novel dyes and pharmaceuticals.

References

-

PubChem. 2,6-Dibromo-4-nitroaniline. National Center for Biotechnology Information. [Link]

Sources

- 1. CAS 827-23-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound 99 827-23-6 [sigmaaldrich.com]

- 3. This compound CAS#: 827-23-6 [chemicalbook.com]

- 4. 2,6-Dibromo-4-nitroaniline | C6H4Br2N2O2 | CID 13231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 827-23-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Page loading... [wap.guidechem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,4-Dibromo-6-nitroaniline

This guide provides a comprehensive overview of the spectroscopic data for 2,4-Dibromo-6-nitroaniline (CAS No. 827-23-6), a key intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1][2] Understanding its spectral signature is crucial for researchers and drug development professionals for quality control, reaction monitoring, and structural confirmation. This document details the analysis of its Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, offering field-proven insights into experimental choices and data interpretation.

Molecular Structure and Key Spectroscopic Features

This compound possesses a substituted benzene ring with two bromine atoms, a nitro group, and an aniline moiety. This unique arrangement of electron-withdrawing (nitro and bromine) and electron-donating (amino) groups significantly influences its chemical and spectroscopic properties.

Caption: Molecular Structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound, typically acquired using the KBr pellet method, reveals characteristic absorption bands corresponding to its various functional moieties.

Interpretation of the IR Spectrum

The key to interpreting the IR spectrum lies in recognizing the vibrational frequencies of specific bonds within the molecule. For this compound, the following regions are of particular interest:

-

N-H Stretching: The presence of the primary amine group (-NH₂) gives rise to two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. The asymmetric stretch typically appears at a higher wavenumber than the symmetric stretch.

-

N-O Stretching: The nitro group (-NO₂) exhibits strong, characteristic asymmetric and symmetric stretching bands. The asymmetric stretch is typically found in the 1500-1570 cm⁻¹ range, while the symmetric stretch appears between 1300-1370 cm⁻¹.

-

C=C Aromatic Stretching: The benzene ring shows several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

-

C-N Stretching: The stretching vibration of the aromatic carbon to the amine nitrogen bond is typically observed in the 1250-1360 cm⁻¹ range.

-

C-Br Stretching: The carbon-bromine stretching vibrations are found in the fingerprint region, typically below 700 cm⁻¹.

Tabulated IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results |

(Note: Specific peak positions can vary slightly depending on the sample preparation and instrument.)

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

The KBr pellet technique is a common method for obtaining high-quality IR spectra of solid samples.[3][4] The principle relies on the fact that potassium bromide is transparent to infrared radiation and, under pressure, forms a solid matrix that holds the sample.[4]

Step-by-Step Methodology:

-

Sample and KBr Preparation: Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.[4] The goal is to achieve a fine, homogeneous powder.

-

Die Loading: Transfer the ground mixture into a pellet-forming die.

-

Pellet Pressing: Place the die into a hydraulic press and apply a pressure of 8-10 tons for several minutes.[4] This will cause the KBr to fuse into a transparent or translucent pellet.

-

Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Data Collection: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be run first and subtracted from the sample spectrum.

Caption: General Workflow for NMR Sample Preparation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

Interpretation of the Mass Spectrum

-

Molecular Ion Peak (M⁺): The molecular ion peak corresponds to the intact molecule with one electron removed. For this compound (C₆H₄Br₂N₂O₂), the molecular weight is approximately 295.92 g/mol . [1]Due to the presence of two bromine atoms, the molecular ion will appear as a characteristic isotopic cluster. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion region will show three peaks: [M]⁺ (containing two ⁷⁹Br), [M+2]⁺ (containing one ⁷⁹Br and one ⁸¹Br), and [M+4]⁺ (containing two ⁸¹Br), with relative intensities of approximately 1:2:1.

-

Fragmentation Pattern: The high energy of electron ionization often leads to fragmentation of the molecular ion. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). The presence of bromine atoms will also influence the fragmentation, and fragment ions containing bromine will also exhibit isotopic patterns.

Tabulated Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available in search results |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Step-by-Step Methodology:

-

Sample Introduction: A small amount of the solid this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe. The probe is heated to volatilize the sample into the ion source.

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Conclusion

The spectroscopic characterization of this compound provides a detailed fingerprint of its molecular structure. The combination of IR, NMR, and MS data allows for unambiguous identification and purity assessment. The characteristic IR bands confirm the presence of the amine and nitro functional groups. ¹H and ¹³C NMR spectra elucidate the arrangement of protons and carbons in the substituted aromatic ring. Finally, mass spectrometry confirms the molecular weight and provides valuable information about the isotopic composition and fragmentation pathways. This comprehensive spectroscopic analysis is an indispensable tool for any researcher or professional working with this important chemical intermediate.

References

-

AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]

Sources

"solubility of 2,4-Dibromo-6-nitroaniline in organic solvents"

An In-Depth Technical Guide to the Solubility of 2,4-Dibromo-6-nitroaniline in Organic Solvents

Abstract

Introduction: The Significance of this compound Solubility

This compound is an aromatic compound characterized by an aniline core substituted with two bromine atoms and a nitro group.[1] This unique substitution pattern makes it a valuable intermediate in various chemical syntheses, particularly in the manufacturing of azo disperse dyes, which are used for coloring hydrophobic fabrics.[2][3]

The solubility of this compound is a paramount physicochemical property that governs its practical application. In process chemistry, solubility dictates the choice of solvent for a reaction, influencing reaction rates, yield, and purity. For purification, knowledge of temperature-dependent solubility is essential for developing effective recrystallization protocols, a common method for purifying this compound using solvents like ethanol or methanol.[2] In formulation science, understanding its solubility profile is the first step in designing stable and effective delivery systems. This guide provides the necessary tools to address these critical considerations.

Physicochemical Profile of this compound

A molecule's structure and physical properties are the primary determinants of its solubility. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄Br₂N₂O₂ | [1] |

| Molecular Weight | 295.92 g/mol | [4] |

| Appearance | Yellowish or brownish solid/powder | [2][3] |

| Melting Point | 128-133 °C | [2][5][6] |

| Structure | ||

| Computed LogP | 3.76 | [2] |

| Polar Surface Area | 71.8 Ų | [7] |

The molecule possesses functional groups capable of hydrogen bonding: the amino group (-NH₂) acts as a hydrogen bond donor, while the nitro group (-NO₂) and the amino group's nitrogen atom can act as acceptors. The bulky, electron-withdrawing bromine atoms and the large nonpolar benzene ring contribute to the molecule's significant hydrophobic character, as indicated by the high LogP value. Its solubility will therefore be a complex interplay between these competing factors.

Theoretical Framework for Solubility

Fundamental Principles: "Like Dissolves Like"

The principle of "like dissolves like" provides a qualitative prediction of solubility. Solvents that share structural and polarity characteristics with the solute are more likely to dissolve it effectively.

-

Polar Solvents: These solvents have large dipole moments. They can be further divided into:

-

Protic Solvents (e.g., methanol, ethanol, acetic acid): These solvents can donate hydrogen bonds. Given that this compound has hydrogen bond accepting (nitro, amino) and donating (amino) groups, it is expected to have favorable interactions with protic solvents. Indeed, ethanol, methanol, and acetic acid are cited as effective recrystallization solvents, implying good solubility at higher temperatures.[2]

-

Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile): These solvents cannot donate hydrogen bonds but have strong dipole moments and can act as hydrogen bond acceptors. They are expected to be effective solvents due to dipole-dipole interactions and their ability to accept hydrogen bonds from the aniline's amino group. Studies on analogous compounds like 2,6-dichloro-4-nitroaniline show very high solubility in solvents like NMP (a powerful polar aprotic solvent), 1,4-dioxane, and ethyl acetate.[8]

-

-

Nonpolar Solvents (e.g., toluene, hexane, cyclohexane): These solvents have low dipole moments and interact primarily through weaker van der Waals forces. The large hydrophobic surface area of the dibrominated benzene ring suggests some solubility in nonpolar solvents. For instance, the isomer 2,6-Dibromo-4-nitroaniline is available as a solution in toluene.[9] However, the polar amino and nitro groups will limit its miscibility with highly nonpolar solvents like hexane.

Thermodynamic Models for Solubility Correlation

For a quantitative understanding, especially of temperature-dependent solubility, experimental data is correlated using thermodynamic models. For nitroaniline derivatives, several semi-empirical models have proven effective.[8]

-

Modified Apelblat Equation: This model relates the mole fraction solubility (x) to temperature (T) and is widely used for its simplicity and accuracy in correlating solid-liquid equilibrium data.

-

λh (Buchowski-Ksiazczak) Equation: This model uses two parameters, λ and h, to describe the non-ideal behavior of the solution.

-

Wilson and NRTL Models: These are activity coefficient models that are more complex but can provide a more fundamental description of the molecular interactions in the solution.

The selection of a model depends on the required accuracy and the available data. For most process development purposes, the modified Apelblat equation provides an excellent fit.

Experimental Determination of Solubility: A Validated Protocol

The isothermal shake-flask method is a reliable and widely adopted technique for determining the solubility of a solid in a liquid.[8] The following protocol provides a step-by-step guide for its implementation.

Required Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Incubator shaker with temperature control

-

Analytical balance (±0.1 mg)

-

Glass vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Experimental Procedure

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

Solvent Addition: Accurately weigh a specific amount of the chosen organic solvent and add it to each vial.

-

Equilibration: Seal the vials tightly and place them in an incubator shaker set to the desired constant temperature (e.g., 298.15 K). Allow the mixtures to shake for a sufficient time (typically 24-72 hours) to ensure solid-liquid equilibrium is achieved. Preliminary experiments should be run to determine the time required to reach equilibrium.

-

Sample Collection: After equilibration, stop the shaker and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Filtration: Carefully withdraw a sample from the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately pass the solution through a syringe filter into a pre-weighed vial to remove any undissolved micro-particles. This step is critical to avoid artificially high solubility readings.

-

Analysis: Accurately weigh the collected filtrate. Dilute the sample to a known volume with an appropriate solvent. Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method like HPLC-UV.

-

Data Calculation: Calculate the mole fraction solubility (x) using the determined concentration and the masses of the solute and solvent.

-

Temperature Dependence: Repeat steps 3-7 for a range of temperatures (e.g., from 278.15 K to 318.15 K) to determine the temperature-dependent solubility profile.

Visualization of the Experimental Workflow

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Predicted Solubility Behavior and Solvent Selection

Based on the physicochemical properties and data from analogous compounds, a qualitative solubility guide can be proposed.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Acetic Acid | Moderate to High | Capable of hydrogen bonding with both the -NH₂ and -NO₂ groups. Acetic acid, being acidic, can protonate the basic amine group, further enhancing solubility.[7] |

| Polar Aprotic | DMSO, DMF, NMP, Acetone, Ethyl Acetate | High to Very High | Strong dipole moments and ability to act as H-bond acceptors. Likely to be the most effective solvents, as seen with similar nitroanilines.[8] |

| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | Can interact with the aromatic ring of the solute via π-π stacking. The polar functional groups limit high solubility. |

| Halogenated | Dichloromethane, Chloroform | Moderate | Moderate polarity and ability to interact with the bromine substituents. |

| Aliphatic Nonpolar | Hexane, Cyclohexane | Very Low | Lacks favorable interaction modes with the polar -NH₂ and -NO₂ groups. |

Logical Framework for Solvent Selection

The choice of a solvent is purpose-driven. The following diagram illustrates a logical approach to solvent selection based on the intended application.

Caption: Decision Tree for Application-Specific Solvent Selection.

Conclusion

While direct, quantitative solubility data for this compound remains elusive in public-domain literature, a comprehensive understanding of its physicochemical properties allows for robust predictions of its behavior in various organic solvents. This guide provides the theoretical foundation and, critically, a detailed, self-validating experimental protocol for researchers to generate this data with high confidence. By combining theoretical predictions with the empirical methodology outlined herein, scientists and developers can make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby optimizing their processes and accelerating their research and development goals.

References

-

PubChem. 2,6-Dibromo-4-nitroaniline. [Online] Available at: [Link][7]

-

GTI Laboratory Supplies. This compound, 99.9%, for synthesis, Certified® 5g. [Online] Available at: [Link][5][10]

-

Journal of Chemical & Engineering Data. Solubility and Solution Thermodynamics of 2,6-Dichloro-4-nitroaniline in 12 Pure Solvents at Temperatures from 278.15 to 323.15 K. [Online] Available at: [Link][8]

-

Worldwide Life Sciences. This compound, 25g. [Online] Available at: [Link][4]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | 827-23-6 | Benchchem [benchchem.com]

- 3. CAS 827-23-6: this compound | CymitQuimica [cymitquimica.com]

- 4. wwmponline.com [wwmponline.com]

- 5. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 6. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 2,6-Dibromo-4-nitroaniline | C6H4Br2N2O2 | CID 13231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2,6-DIBROMO-4-NITROANILINE SOLUTION 1000UG/ML IN TOLUENE 1ML CAS#: [chemicalbook.com]

- 10. 2,6-Dibromo-4-nitroaniline | 827-94-1 | Benchchem [benchchem.com]

A Comprehensive Technical Guide to the Safe Handling of 2,4-Dibromo-6-nitroaniline

Introduction: Understanding the Chemical Profile and Associated Risks

2,4-Dibromo-6-nitroaniline is an organic compound characterized by an aniline structure substituted with two bromine atoms and a nitro group.[1] This yellowish-orange crystalline powder is utilized in various chemical syntheses, including the manufacturing of dyes and as an intermediate in the development of pharmaceuticals.[1][2] Its utility in research and industrial applications is significant; however, the presence of nitro and bromo functional groups confers a distinct hazard profile that necessitates rigorous safety protocols.[3] This guide provides an in-depth analysis of the hazards associated with this compound and outlines comprehensive safety precautions, experimental protocols, and emergency procedures to ensure the well-being of researchers, scientists, and drug development professionals.

The lipophilicity of this compound, indicated by an ACD/LogP of 3.76, suggests a potential for bioaccumulation.[4] While its water solubility is low, it is more soluble in organic solvents.[1] The compound's molecular structure and properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₄Br₂N₂O₂ | [5] |

| Molecular Weight | 295.92 g/mol | [5] |

| Appearance | Orange-yellow powder/crystal | [4] |

| Melting Point | 128-130 °C | [5] |

| Boiling Point | ~207 °C (rough estimate) | [5] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [5] |

Part 1: Hazard Identification and Toxicological Profile

The primary hazards associated with this compound are its acute toxicity upon ingestion, dermal contact, and inhalation, as well as its potential to cause serious skin and eye irritation.[6][7] A significant, and often delayed, systemic toxic effect of aniline and its derivatives is the induction of methemoglobinemia.[8][9]

Acute Toxicity

Skin and Eye Irritation

Direct contact with this compound can cause skin irritation and serious eye irritation.[6][11] Prolonged or repeated skin contact may lead to dermatitis.

Respiratory Irritation

Inhalation of the dust may cause respiratory irritation.[2][6] Symptoms can include coughing, shortness of breath, and irritation of the mucous membranes.

Methemoglobinemia: A Critical Systemic Hazard

A crucial and potentially life-threatening hazard of exposure to aniline derivatives is methemoglobinemia.[8][12] This condition arises from the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering the hemoglobin unable to transport oxygen effectively.[13] The onset of symptoms, which can include cyanosis (a bluish discoloration of the skin), headache, fatigue, dizziness, and in severe cases, respiratory and cardiac arrest, may be delayed for several hours following exposure.[8][14] The N-hydroxyl metabolites of aniline compounds are believed to be the primary mediators of this toxic effect.[8]

Part 2: Comprehensive Safety Protocols and Procedures

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential when working with this compound.

Engineering Controls: The First Line of Defense

-

Ventilation: All handling of this compound powder should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[15] The work area should be well-ventilated.[16]

-

Designated Work Area: A specific area of the laboratory should be designated for working with this compound. This area should be clearly marked with appropriate hazard signs.[3]

Personal Protective Equipment (PPE): Essential for Direct Contact

A comprehensive PPE regimen is mandatory for all personnel handling this compound.

| PPE Item | Specifications and Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are required. Double gloving is recommended, especially when handling larger quantities.[3] Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contaminated.[15] |

| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. However, for procedures with a higher risk of splashing or dust generation, chemical safety goggles and a face shield should be worn.[17] |

| Body Protection | A lab coat should be worn at all times. For tasks with a significant risk of contamination, a chemical-resistant apron or coveralls may be necessary.[17][18] |

| Respiratory Protection | For routine handling within a fume hood, respiratory protection may not be necessary. However, in situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[2] |

Experimental Workflow for Safe Handling

The following diagram and protocol outline a systematic approach to safely handling this compound powder in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

Detailed Protocol for Weighing and Handling:

-

Preparation:

-

Thoroughly review the Safety Data Sheet (SDS) and any lab-specific Standard Operating Procedures (SOPs) for this compound.

-

Ensure that a chemical spill kit is readily accessible.

-

Don all required PPE as outlined in the table above.

-

-

Weighing the Compound:

-

Perform all weighing operations within a chemical fume hood.

-

To minimize dust generation, use a micro-spatula to carefully transfer the powder to a tared weigh boat or directly into the reaction vessel.

-

Avoid any sudden movements that could aerosolize the powder.

-

-

Transfer and Reaction Setup:

-

If transferring to a reaction vessel, do so slowly and carefully.

-

Ensure that the reaction setup is secure and properly assembled before introducing the compound.

-

-

Post-Handling Decontamination:

-

All glassware and equipment that have come into contact with this compound should be decontaminated. A thorough rinse with an appropriate organic solvent followed by washing with soap and water is recommended.

-

Wipe down the work surface in the fume hood with a suitable solvent and then with soap and water.

-

-

Doffing PPE and Personal Hygiene:

-

Remove PPE in the correct order to avoid self-contamination (e.g., gloves first).

-

Wash hands thoroughly with soap and water after removing gloves.

-

Part 3: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

| Emergency Situation | Procedure |

| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and water.[12] Seek medical attention if irritation persists or if a large area was exposed. |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[16] |

| Small Spill | For small spills of the solid material, carefully sweep it up using a dustpan and brush, avoiding the generation of dust. Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for hazardous waste disposal.[19] |

| Large Spill | Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. |

Part 4: Storage and Disposal

Proper storage and disposal are crucial to prevent accidental exposure and environmental contamination.

Storage

-

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[19]

-

Keep it in a dark place and under an inert atmosphere.[5]

-

Store away from incompatible materials such as strong oxidizing agents.[20]

Disposal

As a halogenated nitroaromatic compound, this compound must be disposed of as hazardous waste.[4][19]

-

Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.

-

Disposal Method: Do not dispose of this chemical down the drain or in regular trash. Arrange for disposal through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[7] Incineration is often a suitable disposal method for halogenated organic compounds.[21]

Conclusion

This compound is a valuable chemical intermediate, but its handling demands a high level of caution and adherence to stringent safety protocols. A thorough understanding of its toxicological profile, particularly the risk of methemoglobinemia, is paramount. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and following established safe handling and emergency procedures, researchers and scientists can mitigate the risks and work safely with this compound.

References

- Aniline derivative-induced methemoglobin in rats. (1996). Toxicology, 113(1-3), 277–283.

-

chemical label this compound. (n.d.). Retrieved from [Link]

- Drugs may be Induced Methemoglobinemia. (2017).

-

RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Retrieved from [Link]

- Two Cases of Methemoglobinemia Induced by the Exposure to Nitrobenzene and Aniline. (2013). Annals of Occupational and Environmental Medicine, 25(1), 29.

-

Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. (n.d.). Retrieved from [Link]

-

Material Safety Data Sheet - 2,4,6-Tribromoaniline, 98% - Cole-Parmer. (n.d.). Retrieved from [Link]

-

Material Safety Data Sheet - 4-Nitroaniline MSDS. (2005). Retrieved from [Link]

-

PI28/PI061: Personal Protective Equipment for Handling Pesticides - University of Florida. (2019). Retrieved from [Link]

-

p-Nitroaniline - West Liberty University. (n.d.). Retrieved from [Link]

-

This compound (C6H4Br2N2O2) - PubChemLite. (n.d.). Retrieved from [Link]

-

Management of Hazardous Wastes containing Halogenated Organics - P2 InfoHouse. (n.d.). Retrieved from [Link]

-

p-NITROANILINE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLAC - NJ.gov. (n.d.). Retrieved from [Link]

Sources

- 1. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 2. CAS 827-23-6: this compound | CymitQuimica [cymitquimica.com]

- 3. safety.duke.edu [safety.duke.edu]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. longdom.org [longdom.org]

- 7. longdom.org [longdom.org]

- 8. Aniline derivative-induced methemoglobin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]

- 11. ccny.cuny.edu [ccny.cuny.edu]

- 12. 2,6-Dibromo-4-nitroaniline | C6H4Br2N2O2 | CID 13231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Two Cases of Methemoglobinemia Induced by the Exposure to Nitrobenzene and Aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. artsci.usu.edu [artsci.usu.edu]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. angenechemical.com [angenechemical.com]

- 19. uakron.edu [uakron.edu]

- 20. 2,6-Dibromo-4-nitroaniline CAS#: 827-94-1 [chemicalbook.com]

- 21. p2infohouse.org [p2infohouse.org]

The Definitive Guide to 2,4-Dibromo-6-nitroaniline: Nomenclature, Properties, and Synthetic Strategies

An In-depth Technical Resource for Researchers and Drug Development Professionals

Abstract

2,4-Dibromo-6-nitroaniline is a halogenated nitroaniline that serves as a pivotal intermediate in various chemical syntheses, particularly in the manufacturing of dyes and pharmaceuticals.[1][2] Its unique molecular architecture, featuring two bromine atoms and a nitro group on an aniline backbone, imparts specific reactivity and properties that are of significant interest to organic chemists and drug development professionals.[3] This technical guide provides a comprehensive overview of this compound, encompassing its nomenclature, chemical and physical properties, established and emerging synthetic methodologies, and critical safety and handling protocols. By synthesizing technical data with practical insights, this document aims to be an essential resource for scientists working with this versatile compound.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is fundamental to successful research and development. This compound is known by several synonyms and alternative names across various chemical databases and commercial suppliers. A clear understanding of this nomenclature is crucial for accurate literature searches and procurement.

The most common identifiers for this compound are:

The structural representation of this compound is depicted in the workflow below, illustrating the arrangement of the functional groups on the benzene ring.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in reactions and its handling requirements. This compound is typically a solid at room temperature, with a color ranging from light yellow to orange.[1] It exhibits low solubility in water but is more soluble in organic solvents.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄Br₂N₂O₂ | [1][6] |

| Molecular Weight | 295.92 g/mol | [3][6] |

| Appearance | Light yellow to yellow to orange powder/crystal | [1] |

| Melting Point | 126.0-133.0 °C | [4][6][7] |

| CAS Number | 827-23-6 | [1][3][6] |

| InChI Key | OBTUHOVIVLDLLD-UHFFFAOYSA-N | [3] |

Synthesis of this compound: A Comparative Overview

The synthesis of this compound primarily involves the bromination of a nitroaniline precursor. The choice of starting material and reaction conditions is critical to achieving the desired regioselectivity and yield.

Classical Synthetic Routes

Traditional methods for synthesizing this compound often rely on the direct bromination of 2-nitroaniline or 4-nitroaniline.[3] However, direct bromination can lead to a mixture of products, making the isolation of the desired isomer challenging.[3]

A more controlled approach involves the bromination of 2-bromo-4-nitroaniline.[3] This reaction is typically carried out in an acidic solution, such as aqueous acetic acid or sulfuric acid, using a mixture of a bromide salt (e.g., sodium bromide or potassium bromide) and a bromate salt (e.g., sodium bromate or potassium bromate).[3] The gradual release of bromine in this system allows for a more selective electrophilic substitution on the aniline ring.

Green and Solvent-Free Approaches

In a move towards more environmentally friendly chemical processes, solvent-free methods for the synthesis of this compound have been developed.[3] One such method involves the solid-phase bromination of 2-bromo-4-nitroaniline using a mixture of sodium bromide and sodium bromate, initiated by the addition of concentrated sulfuric acid.[3] This reaction is rapid and often results in high yields.[3]

Mechanochemistry, which utilizes mechanical force to initiate chemical reactions, represents another innovative and solvent-free technique for the synthesis of this compound.[3]

The following diagram illustrates a generalized workflow for the synthesis of halogenated nitroanilines, highlighting the key steps from precursor to final product.

Caption: Generalized synthetic workflow for this compound.

Applications in Research and Industry

The chemical structure of this compound, with its reactive amino and nitro groups and the presence of bromine atoms, makes it a valuable intermediate in organic synthesis.[1][3]

-

Dye Manufacturing: It is utilized in the production of dyes.[1][2]

-

Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals.[1] The nitro group is a common feature in many bioactive molecules and can be a precursor to an amino group, which is a key functional group in many drugs.[8][9]

-

Chemical Research: The bromine atoms can be replaced through various coupling reactions, allowing for the introduction of other functional groups and the synthesis of more complex molecules.[1]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Statements:

-

Harmful if swallowed, in contact with skin, or if inhaled.[10]

-

Causes skin irritation.[10]

-

Causes serious eye irritation.[10]

-

May cause respiratory irritation.[10]

-

Very toxic to aquatic life with long-lasting effects.[11]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[10][11]

-

Ventilation: Use only outdoors or in a well-ventilated area.[10]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[11] Do not eat, drink, or smoke when using this product.[11] Wash skin thoroughly after handling.[11]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[10][12] Recommended storage is in a cool and dark place, below 15°C.

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[10]

In case of exposure, immediate first aid measures should be taken, and medical attention should be sought.[10]

The logical flow for handling a hazardous chemical like this compound is outlined in the diagram below.

Caption: Standard safety protocol for handling hazardous chemicals.

Conclusion

This compound is a chemical compound with significant utility in synthetic chemistry. A thorough understanding of its nomenclature, physicochemical properties, and synthetic routes is essential for its effective and safe use in research and development. The ongoing development of greener synthetic methods for this and other similar compounds highlights the increasing importance of sustainable practices in the chemical industry. This guide has provided a detailed overview of these key aspects, offering a valuable resource for professionals in the field.

References

-

GTI Laboratory Supplies. (n.d.). This compound, 99.9%, for synthesis, Certified® 5g. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dibromo-4-nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. Retrieved from [Link]

- Google Patents. (n.d.). CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.

-

InfochemsDB. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2025). Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

-

MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

Sources

- 1. CAS 827-23-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 827-23-6 | AAA82723 [biosynth.com]

- 3. This compound | 827-23-6 | Benchchem [benchchem.com]

- 4. L20333.14 [thermofisher.com]

- 5. Page loading... [guidechem.com]

- 6. This compound CAS#: 827-23-6 [m.chemicalbook.com]

- 7. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core | MDPI [mdpi.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide on the Thermal Stability of 2,4-Dibromo-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a thorough examination of the thermal stability of 2,4-Dibromo-6-nitroaniline, an important intermediate in various chemical syntheses. A comprehensive understanding of the thermal characteristics of this compound is crucial for ensuring safe laboratory and industrial handling, optimizing reaction parameters, and maintaining the quality of pharmaceutical and chemical manufacturing processes. This document integrates known data with established scientific principles to serve as a vital resource for professionals in the field. It explores the compound's decomposition profile, outlines potential thermal hazards, and presents standard methodologies for its thermal characterization.

Introduction: The Role and Significance of this compound

This compound is a halogenated aromatic amine that functions as a versatile precursor in organic synthesis.[1] Its specific arrangement of two bromine atoms and a nitro group on an aniline framework makes it a valuable component in the production of dyes and as an intermediate in the synthesis of pharmaceuticals.[2][3] However, the inherent presence of the nitro group introduces a potential for thermal instability, a critical factor that requires careful management in both research and industrial applications.

The thermal stability of a chemical compound defines the temperature limits within which it can be safely handled, stored, and processed without undergoing decomposition. For compounds containing nitro groups, exothermic decomposition can escalate into runaway reactions, presenting considerable safety risks. Consequently, a detailed assessment of the thermal behavior of this compound is a fundamental requirement for process safety and quality assurance.

Physicochemical Properties of this compound

A solid understanding of the fundamental physicochemical properties is essential for any discussion on the thermal behavior of this compound.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₄Br₂N₂O₂ | [2][3][4][5] |

| Molecular Weight | 295.92 g/mol | [3][4][6] |

| Appearance | Orange-yellow powder | [5] |

| Melting Point | 128-130 °C | [4][6] |

| Solubility | Low solubility in water, more soluble in organic solvents. | [1][2] |

Theoretical Considerations for Thermal Stability

The thermal stability of this compound is governed by the interplay of its molecular structure:

-

Nitro Group (-NO₂): As an electron-withdrawing group, the nitro functionality is the primary contributor to the compound's potential thermal instability.

-

Aromatic Ring: The benzene ring provides a stable core, but its reactivity is significantly influenced by its substituents.

-

Bromine Atoms (-Br): The two bromine atoms are also electron-withdrawing, which can further impact the molecule's stability.[2]

-

Amino Group (-NH₂): This electron-donating group can interact with the other substituents, affecting the overall electronic properties and reactivity of the molecule.

The decomposition of nitroaromatic compounds is often a complex process. The initial step typically involves the breaking of the C-NO₂ bond, which then leads to a cascade of further reactions.

Caption: Simplified decomposition pathway of this compound.

Experimental Evaluation of Thermal Stability

The thermal stability of this compound is best characterized using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is employed to measure the change in mass of a sample as it is heated over time. This technique is vital for determining the temperature at which decomposition begins and the subsequent mass loss profile.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.

-

Atmosphere: An inert nitrogen atmosphere at a flow rate of 20 mL/min is recommended to study the inherent thermal stability without oxidative effects.

-

Temperature Program: Equilibrate the sample at 30 °C, then ramp the temperature to 600 °C at a heating rate of 10 °C/min.

-

Data Analysis: The resulting data is plotted as mass percentage versus temperature. The onset temperature of decomposition is a key parameter obtained from this analysis.

For a compound like this compound, the TGA thermogram is expected to show a distinct, single-step decomposition, indicating a rapid and complete breakdown once the decomposition temperature is reached.

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 2,4-Dibromo-6-nitroaniline: A Hypothetical Case Study

This guide provides a comprehensive, field-proven framework for the single-crystal X-ray diffraction analysis of 2,4-Dibromo-6-nitroaniline. While a definitive crystal structure for this specific isomer is not publicly available in crystallographic databases as of the writing of this document, this guide will serve as a detailed, hypothetical case study. By leveraging established methodologies and drawing parallels with the known structure of its isomer, 2,6-Dibromo-4-nitroaniline, we will navigate the entire workflow from synthesis to structural elucidation and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous approach to small molecule crystallography.

Introduction: The Significance of Structural Elucidation

In the realm of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates the compound's physicochemical properties, its interactions with biological targets, and its overall efficacy and safety. This compound, a halogenated nitroaniline, presents an interesting case for structural analysis due to the interplay of its functional groups—the electron-withdrawing nitro group and the bulky bromine atoms—which are expected to influence its crystal packing and intermolecular interactions.[1] This guide will delineate the necessary steps to unambiguously determine its solid-state architecture.

Synthesis and Crystallization: The Foundation of a Successful Analysis

A high-quality single crystal is the prerequisite for a successful X-ray diffraction experiment. The journey to obtaining such a crystal begins with the synthesis and purification of the target compound.

Synthetic Approach

The synthesis of this compound can be achieved through the direct bromination of 2-nitroaniline.[1] This electrophilic aromatic substitution reaction requires careful control of reaction conditions to achieve the desired regioselectivity and avoid the formation of unwanted isomers.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 2-nitroaniline in a suitable solvent, such as glacial acetic acid.

-

Bromination: Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature with constant stirring. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TCC) until the starting material is consumed.

-

Quenching and Precipitation: Upon completion, pour the reaction mixture into an excess of cold water to precipitate the crude product.

-

Filtration and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with water to remove any remaining acid and unreacted bromine.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain purified this compound.

Crystal Growth Methodologies

The growth of diffraction-quality single crystals is often the most challenging step. Several techniques can be employed, and the choice of method depends on the solubility and stability of the compound.

Slow Evaporation:

This is the most common and straightforward method. A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, acetone, or a mixture) and left undisturbed in a loosely covered container. The slow evaporation of the solvent gradually increases the concentration, leading to the formation of crystals.

Vapor Diffusion:

This technique is particularly useful for growing crystals of sensitive compounds. A concentrated solution of the compound in a solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[2]

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.

Experimental Workflow for Data Collection

Caption: Workflow for single-crystal X-ray diffraction data collection.

Data Reduction and Processing